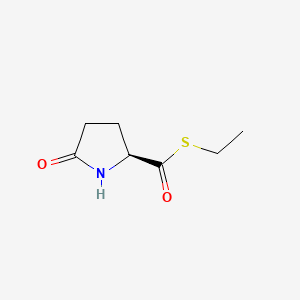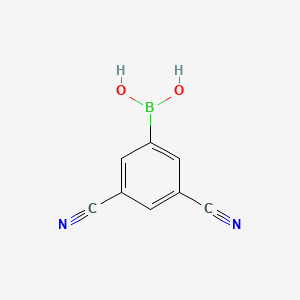
(3,5-Dicyanophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dicyanophenyl)boronic acid” is a fine chemical that can be used as a versatile building block in the synthesis of other compounds . It has been identified as a useful intermediate and research chemical .
Synthesis Analysis
The Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The reactivity of boronic acid derived from aniline was illustrated by the synthesis of the red fluorophore, a xanthene analog .Molecular Structure Analysis
The molecular formula of “(3,5-Dicyanophenyl)boronic acid” is C8H5BN2O2 . Its average mass is 171.949 Da and its monoisotopic mass is 172.044403 Da .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical And Chemical Properties Analysis
“(3,5-Dicyanophenyl)boronic acid” has a molecular weight of 171.95 g/mol . It has a boiling point of 380.6 °C and a flash point of 184.0 °C . It should be stored at 2°C - 8°C .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
While not directly related to (3,5-Dicyanophenyl)boronic acid, it’s worth mentioning that boronic acids are essential in Suzuki–Miyaura cross-coupling reactions. These reactions allow the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Boronic acids for sensing and other applications - a mini-review of papers published in 2013
Wirkmechanismus
Target of Action
(3,5-Dicyanophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, (3,5-Dicyanophenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by (3,5-Dicyanophenyl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The primary result of the action of (3,5-Dicyanophenyl)boronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a molecular and cellular level, this can result in significant changes, depending on the specific compounds synthesized.
Action Environment
The action of (3,5-Dicyanophenyl)boronic acid can be influenced by various environmental factors. For example, certain boronic acids, including (3,5-Dicyanophenyl)boronic acid, are known to be stable and easy to handle . Some boronic acids can decompose in air , which could potentially affect the efficacy and stability of (3,5-Dicyanophenyl)boronic acid.
Safety and Hazards
While specific safety and hazards information for “(3,5-Dicyanophenyl)boronic acid” is not available, general precautions for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Eigenschaften
IUPAC Name |
(3,5-dicyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAOCLTPNZEFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dicyanophenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

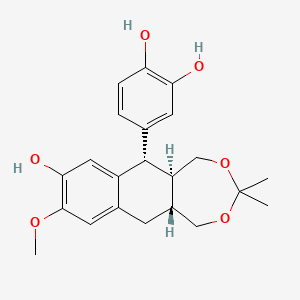

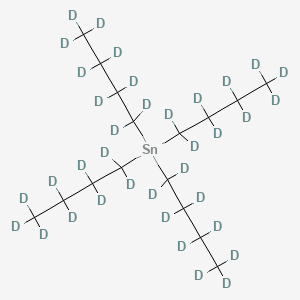

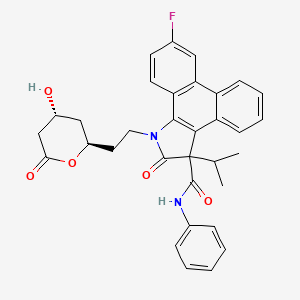



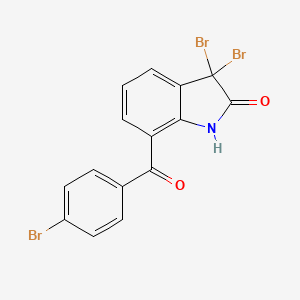

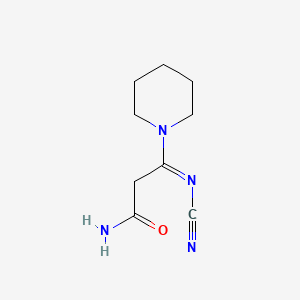
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
